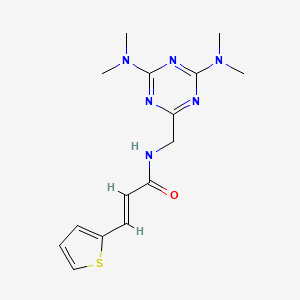

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

This compound features a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. A methyl group bridges the triazine to an acrylamide moiety, which is further conjugated to a thiophen-2-yl group. The (E)-stereochemistry of the acrylamide double bond ensures structural rigidity, while the electron-rich dimethylamino and thiophene groups enhance electronic interactions in biological systems.

Properties

IUPAC Name |

(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6OS/c1-20(2)14-17-12(18-15(19-14)21(3)4)10-16-13(22)8-7-11-6-5-9-23-11/h5-9H,10H2,1-4H3,(H,16,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWQQAPHIGHSIU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Triazine-Based Analogues

Compound H9 :

- Structure: N-(3-((4-(5-((dimethylamino)methyl)thiophen-2-yl)-6-morpholino-1,3,5-triazin-2-yl)oxy)phenyl)acrylamide

- Key Differences: The triazine ring is substituted with a morpholino group (6-position) and a dimethylamino-methyl-thiophene (4-position). The acrylamide is linked via a phenyloxy bridge instead of a direct methyl group.

- Impact: Morpholino is less electron-donating than dimethylamino, reducing the triazine’s electron density.

- Activity : Exhibits antitumor activity (IC₅₀ values in µM range against cancer cell lines) .

Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) :

- Structure : Triazine substituted with chloro groups and a chlorophenylamine.

- Key Differences: Chloro substituents are electron-withdrawing, contrasting with the electron-donating dimethylamino groups. Lacks the acrylamide-thiophene moiety.

- Impact: Reduced solubility and bioavailability due to hydrophobic chloro groups.

Acrylamide Derivatives with Heterocyclic Moieties

(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) :

- Structure : Acrylamide linked to a trimethoxyphenyl group and an indole-ethylamine.

- Key Differences: Trimethoxyphenyl provides strong electron-donating methoxy groups but lacks the triazine core.

- Impact :

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide :

- Structure : Similar to the target compound but with a furan-2-yl group instead of thiophen-2-yl.

- Key Differences :

- Furan’s oxygen atom is less polarizable than thiophene’s sulfur, reducing hydrophobic interactions.

- Lower molecular weight (ΔMW ≈ 16 g/mol) due to oxygen’s atomic mass vs. sulfur.

- Impact :

Mechanistic Insights

- Electron Density Modulation: The target compound’s 4,6-bis(dimethylamino) groups increase triazine electron density, enhancing hydrogen bonding with kinase ATP-binding pockets. This contrasts with morpholino (H9) or chloro (anilazine) substituents, which reduce electron-richness .

- Stereoelectronic Effects : The thiophene’s sulfur atom engages in hydrophobic and van der Waals interactions, outperforming furan’s oxygen in lipid-rich environments .

- Linker Flexibility : The methyl bridge in the target compound allows for optimal spatial orientation compared to phenyloxy (H9) or ethylamine (5a) linkers, improving target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.